molecular formula C21H20ClN5O2S B2969154 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide CAS No. 1111054-81-9

2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2969154
CAS No.: 1111054-81-9
M. Wt: 441.93
InChI Key:
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Description

2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN5O2S and its molecular weight is 441.93. The purity is usually 95%.
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Scientific Research Applications

Antihistaminic Activity

2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide is related to a class of compounds that have been researched for their potential as H1-antihistaminic agents. Compounds in this class have shown significant protection against histamine-induced bronchospasm in animal models, indicating potential for treating allergies and related respiratory conditions. For instance, 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones, a related compound, demonstrated comparable potency to chlorpheniramine maleate, a standard antihistamine, with less sedation (Alagarsamy, Shankar, & Murugesan, 2008).

Anticancer Potential

Research has also explored the anticancer activities of similar compounds. N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, a structurally related group, showed promising anticancer activity, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).

Synthesis and Pharmacological Exploration

A broad range of pharmacological activities associated with triazoloquinazolinone derivatives has been explored. This includes their synthesis for potential medicinal applications and evaluation of their biological activities. Compounds like 1-substituted-4-methyl-5-oxo [1,2,4]triazolo[4,3-a]quinazolines have been characterized for potential H1-antihistamines activities (Fathalla, Rayes, & Ali, 2007).

Cytotoxicity Studies

In addition to anticancer properties, the cytotoxic effects of triazole-quinazolinone hybrids have been evaluated, providing insights into their potential therapeutic applications in oncology. The study of these derivatives has revealed varying degrees of cytotoxicity against different cancer cell lines, suggesting their potential as cancer therapeutics (Hassanzadeh et al., 2019).

Quality Control and Synthesis Methods

Efforts have also been made in developing quality control methods for compounds like 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, which are derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones. These methods are crucial for ensuring the purity and consistency of these compounds for pharmaceutical use (Danylchenko et al., 2018).

Properties

IUPAC Name

2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2S/c1-3-9-26-19(29)16-11-14(22)7-8-17(16)27-20(26)24-25-21(27)30-12-18(28)23-15-6-4-5-13(2)10-15/h4-8,10-11H,3,9,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAWNMJNOMQEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.